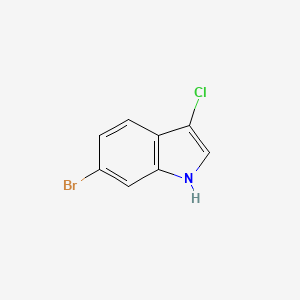

6-bromo-3-chloro-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

Indole and its derivatives are recognized as privileged structures in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. researchgate.netmdpi.comnih.govijpsr.com This versatility has led to their use in the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.netmdpi.com The indole nucleus is a key component of many alkaloids and pharmaceuticals, serving as a foundational scaffold for drug design and discovery. researchgate.netnih.gov For instance, the anticancer agents vinblastine (B1199706) and vincristine (B1662923) are based on an indole structure. mdpi.com The ability of the indole ring to mimic protein structures and participate in various biological interactions contributes to its broad pharmacological potential. researchgate.net

Overview of Halogenation in Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic synthesis to modulate the properties of heterocyclic compounds. sigmaaldrich.com Halogen atoms can alter a molecule's steric and electronic profile, influencing its reactivity, lipophilicity, and metabolic stability. In heterocyclic systems like indole, halogenation can direct further chemical modifications and is a key step in the synthesis of complex target molecules. sigmaaldrich.commsu.edu The type of halogen and its position on the ring can have a profound impact on the compound's biological activity. mt.com

Contextualization of 6-Bromo-3-chloro-1H-indole within Halogenated Indole Derivatives

This compound belongs to the family of dihalogenated indoles, where two different halogen atoms are present on the indole core. The bromine at the 6-position and the chlorine at the 3-position significantly influence the molecule's electronic properties. Both halogens are electron-withdrawing, which can affect the reactivity of the indole ring in various chemical reactions. This specific substitution pattern distinguishes it from other halogenated indoles and provides a unique platform for synthetic and medicinal chemistry explorations.

Historical Perspectives on the Study of this compound

The study of specific halogenated indoles like this compound is often driven by the broader interest in developing novel bioactive molecules. While a detailed historical timeline for this specific compound is not extensively documented in readily available literature, its investigation is part of the ongoing effort to synthesize and characterize new indole derivatives for potential applications in various scientific fields. The compound has been reported in the natural products occurrence database, LOTUS, as being found in Ptychodera flava. nih.gov

Physicochemical Properties of this compound

The defining characteristics of this compound are rooted in its molecular structure and the interplay of its constituent atoms.

Molecular Structure and Spectroscopic Data

The molecular formula for this compound is C8H5BrClN, and its molecular weight is approximately 230.49 g/mol . nih.gov The structure consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a bromine atom at position 6 and a chlorine atom at position 3. nih.gov

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H5BrClN | nih.gov |

| Molecular Weight | 230.49 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 57916-08-2 | nih.govglpbio.com |

| XLogP3-AA | 3.4 | nih.gov |

Spectroscopic data is crucial for the identification and characterization of the compound. While specific spectra are not provided here, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods used to confirm the structure of such compounds. researchgate.net

Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility as a building block in organic chemistry.

Synthetic Routes to this compound

The synthesis of halogenated indoles can be achieved through various methods, often involving the halogenation of an indole precursor. The specific route to this compound would likely involve a multi-step process, potentially starting with a commercially available indole and introducing the halogen substituents in a regioselective manner.

Chemical Reactivity and Derivatization

The presence of the N-H proton and the halogen atoms makes this compound a versatile substrate for further chemical modifications. The indole nitrogen can be alkylated or acylated. The halogen atoms, particularly the bromine, can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com These reactions allow for the construction of more complex molecules based on the this compound scaffold.

Applications in Scientific Research

The unique structural features of this compound make it a valuable tool in different areas of scientific investigation.

Role as a Chemical Intermediate

Due to its reactivity, this compound serves as a key intermediate in the synthesis of more elaborate molecules. a2bchem.comchemicalbook.com Organic chemists can utilize this compound as a starting material to build a library of derivatives for screening in various biological assays. Its di-halogenated nature offers multiple points for diversification.

Investigational Applications in Medicinal Chemistry

Halogenated indoles are widely explored in medicinal chemistry for their potential therapeutic properties. smolecule.com While specific studies on the biological activity of this compound are not extensively detailed, related halogenated indole structures have shown promise as anticancer and antimicrobial agents. smolecule.comchemimpex.com The presence of halogens can enhance binding to biological targets and improve pharmacokinetic properties. Further research is needed to fully elucidate the potential of this compound in this area.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAPHNHPMKKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483320 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57916-08-2 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 3 Chloro 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Ring System

The indole scaffold is a π-excessive aromatic system, rendering it highly reactive towards electrophiles. The fusion of the electron-rich pyrrole (B145914) ring with the benzene (B151609) ring dictates a complex reactivity pattern, which is further modulated by the presence of halogen substituents.

Regioselectivity Influenced by Halogen Substituents

The directing effects of the chlorine and bromine atoms on 6-bromo-3-chloro-1H-indole are crucial in determining the position of electrophilic attack. Generally, the C3 position is the most nucleophilic site in the indole ring, readily undergoing electrophilic substitution. libretexts.orgiust.ac.ir However, in this molecule, the C3 position is already substituted with a chlorine atom.

The remaining positions are subject to the combined electronic influences of the substituents:

Indole Nitrogen (N-H): The lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole ring, making it the more reactive of the two rings. This activating effect is paramount in directing electrophiles to the heterocyclic portion of the molecule.

Chlorine at C3: This halogen deactivates the pyrrole ring through its electron-withdrawing inductive effect.

Bromine at C6: The bromine atom on the benzene ring is also deactivating via induction. However, like other halogens, it acts as an ortho- and para-director for electrophilic attack on the benzene ring due to resonance effects involving its lone pairs. For the C6-bromo substituent, this directs potential electrophilic attack towards the C5 and C7 positions.

Given that the C3 position is blocked, electrophilic substitution could potentially occur at other positions, such as C2, C4, C5, or C7. The strong deactivation of the entire aromatic system by two halogen atoms suggests that forcing conditions may be required for such reactions. Theoretical calculations on analogous compounds predict reduced electron density at the C2 and C5 positions due to the influence of the halogen substituents. The bromine at C6 specifically is noted to direct electrophilic substitution to the C5-position.

Reactivity of the Pyrrole and Benzene Rings

The indole ring system consists of two fused rings with distinct reactivities. The five-membered pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the six-membered benzene ring. iust.ac.irmsu.edu This heightened reactivity is a direct consequence of the participation of the nitrogen atom's lone pair in the aromatic π-system, which increases the electron density across the heterocyclic ring. quora.com

In unsubstituted indole, electrophilic substitution occurs almost exclusively at the C3 position of the pyrrole ring. libretexts.orgiust.ac.ir For this compound, despite the deactivating inductive effects of both the C3-chloro and C6-bromo substituents, the inherent reactivity difference between the two rings persists. Therefore, any electrophilic attack is still more likely to occur on the pyrrole ring (at the C2 position, since C3 is blocked) than on the benzene ring, assuming steric hindrance is not prohibitive. Substitution on the benzene ring at positions like C4, C5, or C7 would likely necessitate more rigorous reaction conditions due to the combined deactivating effects of the halogens and the lower intrinsic reactivity of the benzene moiety compared to the pyrrole ring.

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the indole core, a chlorine on the pyrrole ring and a bromine on the benzene ring, opens avenues for various nucleophilic substitution reactions. These transformations are pivotal for the further functionalization of the molecule.

Replacement of Bromine and Chlorine by Various Nucleophiles

The halogen atoms in this compound can be displaced by a range of nucleophiles. The chlorine atom at the C3 position is part of an electron-rich pyrrole ring and its substitution can be challenging. However, studies on similar 3-haloindoles have shown that potent nucleophiles, such as thiophenols, can displace the halogen at this position. nih.gov The Rosenmund-von Braun reaction, using copper cyanide, can also be employed to introduce a nitrile group at C3, proceeding through a mechanism that is not a classic SNAr. nih.gov

The bromine atom at the C6 position is attached to the benzene ring. Nucleophilic aromatic substitution (SNAr) on this ring is generally difficult unless activated by strong electron-withdrawing groups. An alternative pathway for substitution at this position under strongly basic conditions is the benzyne (B1209423) mechanism. masterorganicchemistry.com However, the most common and versatile method for substituting halogens on the benzene ring of the indole nucleus is through transition metal catalysis.

Table 1: Examples of Nucleophilic Substitution on Haloindoles

| Haloindole Substrate | Nucleophile/Reagent | Position of Substitution | Product Type | Reference |

| 3-Halo-2-(trifluoromethyl)indoles | 4-Methylthiophenol | C3 | 3-Thioaryl-indole | nih.gov |

| 3-Bromo-2-(trifluoromethyl)indole | Copper Cyanide (CuCN) | C3 | 3-Cyano-indole | nih.gov |

| 5-Bromo-6-chloro-1H-indole | General Nucleophiles | C5 and/or C6 | Substituted Indoles | |

| Fluoro- and Chloroarenes | Indole (as nucleophile) | N1 of Indole | N-Aryl Indole | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions at Halogenated Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated centers of this compound. eie.grresearchgate.net Palladium and copper are the most frequently used metals for these transformations.

Common coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the haloindole with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used for aryl-aryl bond formation. researchgate.netnih.gov

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the haloindole with an alkene to create a new C-C bond, typically resulting in a substituted vinylindole. nih.govbeilstein-journals.org

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the haloindole with a terminal alkyne, yielding an alkynyl-substituted indole. acs.orgnih.govresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming C-N, C-O, and C-S bonds by coupling the haloindole with amines, alcohols, or thiols, respectively. byjus.comwikipedia.orgnih.gov

A key aspect of these reactions on this compound is the potential for regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps. researchgate.net This reactivity difference (C-I > C-Br > C-Cl) allows for selective coupling at the C6 position while leaving the C3-chloro substituent intact, by carefully choosing the reaction conditions. Sequential couplings are also possible, first at the more reactive C6-Br bond and subsequently at the C3-Cl bond under more forcing conditions.

Table 2: Transition Metal-Catalyzed Reactions on Haloindoles

| Reaction Name | Metal Catalyst | Bond Formed | Typical Reactants | Reference |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(dppf)Cl₂) | C-C | Arylboronic acids/esters | researchgate.netresearchgate.net |

| Heck Reaction | Palladium (e.g., Pd(OAc)₂) | C-C | Alkenes | nih.govbeilstein-journals.org |

| Sonogashira Coupling | Palladium/Copper | C-C (sp) | Terminal Alkynes | acs.orgnih.gov |

| Ullmann Condensation | Copper | C-N, C-O, C-S | Amines, Alcohols, Thiols | byjus.comnih.gov |

Reactions Involving the Indole Nitrogen (N-H Position)

The nitrogen atom of the indole ring possesses a proton that is weakly acidic (pKa ≈ 17). This allows for deprotonation by a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to generate a highly nucleophilic indolide anion. msu.edu This anion is a key intermediate for introducing a wide variety of substituents at the N1 position.

Common reactions at the indole nitrogen include:

N-Alkylation: The indolide anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish N-alkylated indoles. rsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl indoles. This is often used as a method to protect the nitrogen during subsequent reactions on the indole core.

N-Sulfonylation: Reagents like tosyl chloride react with the anion to produce N-sulfonylated indoles, which are also common protecting groups.

The choice of base and solvent can be critical, as competition between N- and C3-alkylation can sometimes occur. However, with a substituent already at C3, N-functionalization is the predominant outcome. Protecting the indole nitrogen is a common strategy to prevent side reactions and to modulate the electronic properties of the indole ring system for subsequent transformations. For example, N-protection is often employed before attempting lithiation and subsequent electrophilic attack at other positions of the ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound can undergo various chemical transformations, including N-alkylation and N-acylation. These reactions are fundamental in modifying the electronic properties and steric environment of the indole core, which is often a crucial step in the synthesis of complex molecules with desired biological activities.

N-Alkylation:

N-alkylation of indoles typically requires the deprotonation of the N-H bond to form a more nucleophilic indole anion. chemcess.com This is usually achieved using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). nih.gov The resulting anion can then react with an alkylating agent, such as an alkyl halide, to introduce an alkyl group at the nitrogen position. For instance, 6-bromoindole (B116670) has been successfully N-alkylated using methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in the presence of NaH in DMF. nih.gov While specific examples for the direct N-alkylation of this compound are not detailed in the provided results, the general principles of indole chemistry suggest that similar conditions would be applicable. The reaction of 2-trifluoromethylindole with methyl iodide or benzyl bromide in the presence of NaH in DMF serves as a good model for this transformation. mdpi.com

N-Acylation:

N-acylation introduces an acyl group to the nitrogen atom of the indole ring. This is often accomplished using an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. A common procedure involves the use of acetic anhydride with a base such as pyridine. For halogenated indoles, this reaction can be a key step. For example, 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol is a known compound, indicating that N-acetylation of the corresponding 5-bromo-6-chloro-1H-indole is a feasible transformation. chemimpex.com The synthesis of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297) further supports the utility of N-acylation in modifying halogenated indoles.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Bromoindole | 1. NaH, DMF; 2. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, 40°C | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

| 2-Trifluoromethylindole | NaH, DMF, MeI | 1-Methyl-2-(trifluoromethyl)-1H-indole | mdpi.com |

| 2-Trifluoromethylindole | NaH, DMF, BnBr | 1-Benzyl-2-(trifluoromethyl)-1H-indole | mdpi.com |

| 5-Bromo-6-chloro-1H-indole (hypothetical) | Acetic anhydride, pyridine | 1-Acetyl-5-bromo-6-chloro-1H-indole | chemimpex.com |

Formation of N-Protected Derivatives

To control the reactivity of the indole ring during multi-step syntheses, the nitrogen atom is often protected with a suitable protecting group. This strategy prevents unwanted side reactions at the nitrogen and can also influence the regioselectivity of subsequent transformations.

Common protecting groups for indoles include sulfonyl groups (e.g., tosyl, phenylsulfonyl) and carbamates (e.g., tert-butoxycarbonyl, Boc). The introduction of these groups is a type of N-acylation or N-sulfonylation.

N-Sulfonylation: The reaction of an indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like sodium hydride, yields the corresponding N-sulfonylated indole. mdpi.com For example, 2-trifluoromethylindole has been successfully protected with a tosyl group using TsCl and NaH in DMF. mdpi.com

N-Carbamoylation (Boc Protection): The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the indole nitrogen. The synthesis of 5-bromo-6-chloro-3-hydroxy-1H-indole, N-BOC protected, confirms the applicability of this protection strategy to halogenated indoles. apolloscientific.co.uk

The choice of protecting group can be critical. For instance, the presence of an electron-withdrawing group on the nitrogen of indoles can direct halogenation to the C2 position. organic-chemistry.org The synthesis of 1-(phenylsulfonyl)indoles is a key step in methodologies involving Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net

Table 2: Examples of N-Protected Halogenated Indole Derivatives

| Indole Derivative | Protecting Group Reagent | Product | Reference |

| 2-Trifluoromethylindole | p-Toluenesulfonyl chloride (TsCl), NaH, DMF | 1-Tosyl-2-(trifluoromethyl)-1H-indole | mdpi.com |

| 5-Bromo-6-chloro-3-hydroxy-1H-indole | Not specified, but yields N-Boc derivative | 5-Bromo-6-chloro-3-hydroxy-1H-indole, N-BOC protected | apolloscientific.co.uk |

| Indole | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)indole | researchgate.net |

Oxidative Transformations of the Indole Ring (General Indole Reactivity)

The electron-rich nature of the indole nucleus makes it susceptible to oxidation. chemcess.com The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions, and this reactivity is fundamental to the synthesis of many biologically active compounds. nih.govresearchgate.net

Common oxidation products of indoles include oxindoles, isatins, and ring-opened products. chemcess.comresearchgate.net For instance, the oxidation of indoles can yield 2-oxindoles, which are prevalent motifs in natural products and pharmaceuticals. rsc.org An electrochemical method using potassium bromide has been developed for the oxidation of 3-substituted indoles to the corresponding 2-oxindoles. rsc.org

Another approach involves the use of green oxidants like hydrogen peroxide (H₂O₂) or oxone. organic-chemistry.orgspringernature.com A titanium-catalyzed chemo- and enantioselective oxidation of indoles to chiral 3-monosubstituted oxindoles has been achieved using H₂O₂. organic-chemistry.org Similarly, an oxone-halide system provides a green catalytic method for various indole oxidations. springernature.com

The atmospheric oxidation of indole, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, has also been studied. copernicus.org These reactions lead to the formation of peroxy radicals, which can further react to form various products, including organonitrates and alkoxy radicals. copernicus.org

While specific oxidative transformations of this compound are not detailed in the search results, the general reactivity patterns of indoles suggest that it would undergo similar oxidative reactions to form the corresponding oxindole, isatin, or other oxidized derivatives.

Reductive Transformations of the Indole Ring (General Indole Reactivity)

The reduction of the indole ring can target either the pyrrole or the benzene moiety, leading to indolines (2,3-dihydroindoles) or 4,7-dihydroindoles, respectively. The choice of reducing agent and reaction conditions determines the outcome. bhu.ac.in

Reduction of the pyrrole ring to form indolines is a common transformation. This can be achieved using various reagents, including metal-acid combinations (e.g., Zn/HCl), catalytic hydrogenation, or borane-based reagents. bhu.ac.ingoogle.com A method for reducing indoles to indolines using a borane (B79455) complex in the presence of trifluoroacetic acid has been described as being rapid and providing good yields. google.com A metal-free protocol using B(C₆F₅)₃ and pinacolborane (HBpin) has also been developed for the reduction of unprotected indoles. researchgate.net

Lanthanide/B(C₆F₅)₃-promoted hydroboration with HBpin is another efficient method for the reduction of indoles to indolines. acs.org

In contrast, reduction of the benzene ring is less common but can be achieved using lithium in liquid ammonia, which typically yields 4,7-dihydroindoles. bhu.ac.in

The reductive transformation of indole on a Ni-based catalyst has also been studied, showing the formation of strongly adsorbed N-containing organic compounds on the catalyst surface. mdpi.com

Rearrangement Reactions of Halogenated Indoles

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de In the context of halogenated indoles, these reactions can provide pathways to novel heterocyclic structures.

A notable rearrangement is the reductive rearrangement of N-arylindoles to 9,10-dihydroacridines when treated with triethylsilane and potassium tert-butoxide. rsc.org This reaction proceeds through the formation of an indole radical anion, followed by fragmentation of the C2-N bond and subsequent ring closure. rsc.org While this example does not specifically use a halogenated indole, the general mechanism could potentially be applied to N-aryl derivatives of this compound.

Another type of rearrangement is the oxidative rearrangement of 3-arylazoindoles to C3-oxo-C2-amino indoles using oxone in water. researchgate.net This highlights how the indole core can be rearranged under oxidative conditions.

While specific rearrangement reactions starting directly from this compound are not detailed, the principles of indole chemistry suggest that it could be a substrate for various known rearrangement reactions, potentially leading to complex halogenated heterocyclic systems.

Role as a Key Intermediate in Complex Compound Synthesis

Halogenated indoles, such as this compound, are valuable building blocks in organic synthesis due to the versatile reactivity of the halogen atoms. chemicalbook.combiosynth.com The bromine and chlorine atoms can be functionalized through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This compound itself has been identified as a synthon in chemical synthesis. nih.gov Its utility is exemplified by its potential as a precursor for more complex molecules. For instance, 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a related compound, serves as a crucial intermediate in the synthesis of complex indole derivatives for pharmaceuticals, agrochemicals, and dyes.

The bromine atom, in particular, is amenable to substitution and cross-coupling reactions. 6-Bromoindole is a key starting material for the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase, where the bromo group is either retained in the final product or substituted via Pd-catalyzed cross-coupling. nih.gov

The synthesis of 3,6-diaryl-7-azaindoles from 6-chloro-3-iodo-N-protected-7-azaindoles via one-pot Suzuki-Miyaura cross-coupling reactions demonstrates the power of using dihalogenated indole-like systems as platforms for building molecular complexity. researchgate.net This suggests that this compound could be similarly employed in sequential or one-pot cross-coupling reactions to introduce different aryl or other groups at the C-3 and C-6 positions.

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Chloro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-space interactions, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the number and electronic environment of protons in a molecule. The spectrum of 6-bromo-3-chloro-1H-indole reveals distinct signals corresponding to the protons on the indole (B1671886) ring.

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, displays signals for the N-H proton and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. mdpi.com The broad singlet observed at approximately 11.53 ppm is characteristic of the indole N-H proton. mdpi.com The aromatic region of the spectrum shows three distinct signals. A multiplet at around 7.63 ppm can be assigned to the H-7 proton. mdpi.com The proton at the 2-position (H-2) of the indole ring appears as a doublet at approximately 7.57 ppm with a coupling constant of J = 2.5 Hz. mdpi.com The H-4 and H-5 protons also give rise to signals in the aromatic region; specifically, a doublet at 7.44 ppm (J = 8.5 Hz) is assigned to H-4, and a doublet of doublets at 7.24 ppm (J = 8.5, 1.7 Hz) corresponds to H-5. mdpi.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 11.53 | s (broad) |

| H-7 | 7.63 | m |

| H-2 | 7.57 | d |

| H-4 | 7.44 | d |

| H-5 | 7.24 | dd |

Data sourced from The Royal Society of Chemistry. mdpi.com

Spin-spin coupling provides valuable information about the connectivity of protons in a molecule. The coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and is characteristic of the number of bonds and the dihedral angle separating the coupled nuclei.

In the ¹H NMR spectrum of this compound, the observed coupling patterns are consistent with the substitution pattern of the indole ring. The doublet observed for the H-2 proton with a small coupling constant (J = 2.5 Hz) is indicative of a long-range coupling, likely with the N-H proton. The H-4 proton appears as a doublet with a larger coupling constant (J = 8.5 Hz), which is characteristic of ortho-coupling to the H-5 proton. mdpi.com The H-5 proton signal is a doublet of doublets due to its coupling with both the H-4 proton (ortho-coupling, J ≈ 8.5 Hz) and the H-7 proton (meta-coupling, J ≈ 1.7 Hz). The H-7 proton's multiplicity as a multiplet arises from its coupling to the H-5 proton.

Table 2: Predicted ¹H-¹H Coupling Constants for this compound

| Coupled Protons | Coupling Type | Expected J-value (Hz) |

|---|---|---|

| J(H-4, H-5) | ortho | ~8.5 |

| J(H-5, H-7) | meta | ~1.7 |

| J(H-2, N-H) | long-range | ~2.5 |

Predicted values based on typical indole coupling constants and experimental data. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound in DMSO-d6 shows eight signals corresponding to the eight carbon atoms of the indole ring. mdpi.com The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The carbon atoms directly bonded to the halogens, C-3 and C-6, are expected to be significantly affected. The reported chemical shifts are: 136.2 (C-7a), 124.1 (C-2), 124.0 (C-5), 123.2 (C-4), 119.4 (C-7), 115.5 (C-3a), 115.2 (C-6), and 103.9 (C-3) ppm. mdpi.com

Table 3: ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d6

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-7a | 136.2 |

| C-2 | 124.1 |

| C-5 | 124.0 |

| C-4 | 123.2 |

| C-7 | 119.4 |

| C-3a | 115.5 |

| C-6 | 115.2 |

| C-3 | 103.9 |

Data sourced from The Royal Society of Chemistry. mdpi.com

A standard set of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would provide the following information:

DEPT-45: Would show positive signals for all protonated carbons (CH, CH₂, CH₃). In this case, signals for C-2, C-4, C-5, and C-7 would be observed.

DEPT-90: Would only show signals for methine (CH) carbons. Therefore, signals for C-2, C-4, C-5, and C-7 would be visible.

DEPT-135: Would show positive signals for methine (CH) and methyl (CH₃) carbons and negative signals for methylene (B1212753) (CH₂) carbons. For this compound, positive signals for C-2, C-4, C-5, and C-7 would be expected, and no negative signals would be present as there are no CH₂ groups.

The quaternary carbons (C-3, C-3a, C-6, and C-7a) would be absent from all DEPT spectra but present in the standard broadband-decoupled ¹³C NMR spectrum. This allows for their unambiguous identification.

Table 4: Predicted DEPT NMR Results for this compound

| Carbon | Carbon Type | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-2 | CH | Positive | Positive |

| C-3 | C | No Signal | No Signal |

| C-3a | C | No Signal | No Signal |

| C-4 | CH | Positive | Positive |

| C-5 | CH | Positive | Positive |

| C-6 | C | No Signal | No Signal |

| C-7 | CH | Positive | Positive |

| C-7a | C | No Signal | No Signal |

Predicted results based on the principles of DEPT spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and electronic environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, confirming the substitution pattern of the indole ring.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the protons on the benzene portion of the indole ring. Specifically, a correlation between H-4 and H-5, and a long-range correlation between H-5 and H-7 would help to assign these positions. scielo.org.za

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. msu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum to their corresponding protons. For instance, the signals for the methine carbons (C-2, C-4, C-5, C-7) would be definitively linked to their attached proton signals (H-2, H-4, H-5, H-7).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. msu.edumdpi.com These long-range correlations connect the different spin systems and link protons to quaternary (non-protonated) carbons. Key HMBC correlations for this compound would confirm the placement of the halogen substituents. For example, correlations from H-2 to the quaternary carbon C-3 would support the position of the chlorine atom. s-a-s.org Likewise, correlations from H-5 and H-7 to the bromine-bearing C-6 and the quaternary carbon C-7a would solidify the substitution pattern on the benzene ring. scielo.org.zas-a-s.org The NH proton (H-1) would also show key correlations to carbons C-2, C-3, C-3a, and C-7a, confirming the indole core structure. s-a-s.org

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlations (¹H-¹³C) | Expected HMBC Correlations (¹H-¹³C, 2-3 bonds) |

|---|---|---|---|

| H-1 (NH) | - | C-1 (weak or absent) | C-2, C-3, C-3a, C-7a |

| H-2 | - | C-2 | C-3, C-3a, C-7a |

| H-4 | H-5 | C-4 | C-3, C-5, C-6, C-7a |

| H-5 | H-4, H-7 (long range) | C-5 | C-3a, C-4, C-6, C-7 |

| H-7 | H-5 (long range) | C-7 | C-3a, C-5, C-6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the indole ring and the carbon-halogen bonds. The stretching vibrations of the aromatic C-C bonds within the indole ring typically appear in the 1650–1400 cm⁻¹ region. tanta.edu.eg Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The presence of halogen substituents is confirmed by absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, the C-Cl stretching vibration is expected in the range of 785-540 cm⁻¹, while the C-Br stretch occurs at a lower frequency, typically between 650-510 cm⁻¹. libretexts.orgresearchgate.net For 6-bromo-3-chloroindole isolated from a natural source, a band observed at 737 cm⁻¹ was suggested to be indicative of the halogenated indole ring. scielo.org.za

A prominent feature in the IR spectrum of this compound is the N-H stretching vibration. For secondary amines and amides, including the indole ring system, this absorption typically occurs in the 3500-3300 cm⁻¹ range. msu.edu In a study identifying 6-bromo-3-chloroindole from a marine ascidian, a strong, characteristic band was observed at 3445 cm⁻¹, which was assigned to the N-H stretch. scielo.org.za The position and sharpness of this band can be influenced by hydrogen bonding; in dilute solutions, a sharper peak is expected, while in concentrated samples or the solid state, the peak may become broader and shift to a lower frequency.

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3500 - 3300 | 3445 | scielo.org.za |

| Aromatic C-H Stretch | >3000 | 3055 | scirp.org |

| Aromatic C=C Stretch | 1650 - 1400 | Not specified | tanta.edu.eg |

| C-Cl Stretch | 785 - 540 | 737 (assigned to halogenation) | scielo.org.zalibretexts.org |

| C-Br Stretch | 650 - 510 | Not specified | libretexts.orgresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule.

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺˙) peak would be expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion at m/z 229, 231, and 233.

The fragmentation of indole derivatives under EI-MS often involves the loss of small, stable molecules. A characteristic fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion. Other likely fragmentations for this compound would include the loss of a chlorine radical (˙Cl, 35/37 Da) or a bromine radical (˙Br, 79/81 Da), leading to significant fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula.

The molecular formula of 6-bromo-3-chloroindole was definitively established as C₈H₅BrClN using negative ion High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). scielo.org.za The experimentally measured mass for the deprotonated molecule [(M-H)⁻] was m/z 227.9215. scielo.org.za This value corresponds to the calculated exact mass for the C₈H₄N⁷⁹Br³⁵Cl⁻ ion (calculated: 227.9216), confirming the elemental composition. Furthermore, the electrospray ionization (ESI) mass spectrum displayed the characteristic isotopic cluster for the (M-H)⁻ ion at m/z 228, 230, and 232 in a ratio that confirmed the presence of one bromine and one chlorine atom. scielo.org.za

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Daltons) | Finding | Reference |

|---|---|---|---|---|

| HRMS | [(M-H)⁻] | 227.9215 | Confirms molecular formula C₈H₅BrClN | scielo.org.za |

| ESI-MS | [(M-H)⁻] | 228, 230, 232 | Isotopic pattern confirms one Br and one Cl atom | scielo.org.za |

| EI-MS | [M]⁺˙ | 229, 231, 233 | Predicted molecular ion cluster | - |

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) MS

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are soft ionization techniques crucial for the mass spectrometric analysis of indole derivatives. jeolusa.comgccpo.org For this compound, these methods are essential for determining its molecular weight and isotopic distribution, which is distinctive due to the presence of bromine and chlorine atoms.

In ESI-MS, the analyte is ionized from a solution, making it suitable for polar and thermally labile molecules. The resulting spectrum for this compound would be expected to show a prominent protonated molecule [M+H]⁺. semanticscholar.org Given the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will display a characteristic cluster of peaks. The most abundant ions would correspond to [C₈H₅⁷⁹Br³⁵ClN+H]⁺, [C₈H₅⁸¹Br³⁵ClN+H]⁺, [C₈H₅⁷⁹Br³⁷ClN+H]⁺, and [C₈H₅⁸¹Br³⁷ClN+H]⁺.

APCI is better suited for less polar, volatile compounds and involves gas-phase ion-molecule reactions. nih.gov Similar to ESI, APCI would generate protonated molecules [M+H]⁺ and reveal the same characteristic isotopic pattern confirming the presence of one bromine and one chlorine atom. gccpo.org High-resolution mass spectrometry (HRMS) coupled with these ionization techniques allows for the precise determination of the molecular formula from the exact mass of the molecular ion.

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope Combination | Calculated Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₈H₆⁷⁹Br³⁵ClN]⁺ | ⁷⁹Br, ³⁵Cl | 229.9399 | 100.0 |

| [C₈H₆⁸¹Br³⁵ClN]⁺ | ⁸¹Br, ³⁵Cl | 231.9379 | 97.3 |

| [C₈H₆⁷⁹Br³⁷ClN]⁺ | ⁷⁹Br, ³⁷Cl | 231.9370 | 32.0 |

| [C₈H₆⁸¹Br³⁷ClN]⁺ | ⁸¹Br, ³⁷Cl | 233.9349 | 31.1 |

Note: This table represents a theoretical prediction based on natural isotopic abundances.

Direct Analysis in Real Time (DART) Mass Spectrometry for Trace Analysis

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. wikipedia.org This makes it a powerful tool for the trace analysis of halogenated compounds like this compound directly from various surfaces. jeolusa.comacs.orgnih.govscispace.com

The DART process utilizes a heated stream of metastable gas, typically helium or nitrogen, to desorb and ionize analytes from a surface. wikipedia.org For this compound, this would likely result in the formation of protonated molecules, [M+H]⁺, similar to ESI and APCI. Its high sensitivity and speed make DART-MS particularly useful for detecting trace amounts of the compound in complex matrices, such as in environmental samples or during reaction monitoring, without the need for prior chromatographic separation. nih.gov The technique has proven effective for pinpointing halogenated metabolites from biological sources, highlighting its utility for identifying compounds like this compound in natural product extracts. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a chromophore that absorbs in the ultraviolet region.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands originating from π-π* transitions. For the parent indole molecule, these bands appear around 260-290 nm and 200-220 nm. The band in the 260-290 nm region is actually composed of two overlapping electronic transitions, designated as ¹Lₐ and ¹Lₑ bands.

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectra of indole derivatives. nih.govresearchgate.net These solvatochromic shifts occur due to differential stabilization of the ground and excited states of the molecule by the solvent.

For indole and its derivatives, an increase in solvent polarity typically causes a red shift in the absorption maxima. nih.gov This is because the excited state is generally more polar than the ground state, and is therefore better stabilized by polar solvents. researchgate.net This effect would be observable for this compound. Investigating the UV-Vis spectrum in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), acetonitrile (B52724) (polar aprotic), and methanol (B129727) (polar protic), would provide insight into the electronic properties of the molecule. beilstein-journals.orgnih.gov

Table 2: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) of an Indole Derivative

| Solvent | Polarity | Expected λmax Shift | Rationale |

|---|---|---|---|

| Hexane | Low | Shorter wavelength (blue-shift) | Less stabilization of the polar excited state. |

| Acetonitrile | Medium | Intermediate wavelength | Moderate stabilization of the excited state. |

| Methanol | High | Longer wavelength (red-shift) | Strong stabilization of the polar excited state via hydrogen bonding. |

Note: This table illustrates a general trend for indole derivatives based on established solvatochromic principles. nih.govresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. dntb.gov.uarecx.no

While a specific crystal structure for this compound has not been published in the searched sources, data from closely related halogenated indoles allow for predictions of its structural features. For instance, the crystal structure of 6-chloro-1H-indole-2,3-dione shows a planar molecule with intermolecular N-H···O hydrogen bonds forming chains. iucr.org Similarly, the structure of 5-chloro-1H-indole-3-carboxylic acid reveals a nearly planar indole ring system with hydrogen bonding and π-π stacking interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloro-1H-indole-2,3-dione |

| 5-chloro-1H-indole-3-carboxylic acid |

| Indole |

| Hexane |

| Acetonitrile |

| Methanol |

| Helium |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A precise, experimentally determined analysis of the bond lengths, bond angles, and torsional angles for this compound is not available in published literature. Such data is typically obtained through single-crystal X-ray diffraction studies.

For context, analysis of related halo-indole structures, such as 6-bromo-1H-indole-3-carboxylic acid and various bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, reveals general structural features. researchgate.netiucr.org In these molecules, the indole ring system is typically planar or nearly planar. researchgate.netiucr.org The bond lengths and angles are influenced by the electronic effects of the halogen substituents. For instance, the C-Br bond length in analogous bromoindoles is generally observed in the range of 1.89–1.91 Å. vulcanchem.com The planarity of the bicyclic indole core is a common feature, though minor deviations and specific torsional angles would be unique to the title compound due to the combined electronic influence of the chloro and bromo substituents. Without the specific crystallographic data for this compound, a quantitative table of its geometric parameters cannot be constructed.

Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a solid-state crystal is dictated by various intermolecular forces. Based on the functional groups present, several types of interactions are expected to play a role.

The most significant interaction is likely to be hydrogen bonding involving the indole N-H group. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the chlorine atom or the π-system of an adjacent molecule could potentially act as an acceptor. In many indole derivatives, N-H···X (where X is a halogen or oxygen) and N-H···π interactions are key features in their crystal packing. researchgate.net For example, in the crystal structure of 6-bromo-1H-indole-3-carboxylic acid, molecules are linked by N-H···O hydrogen bonds. researchgate.net For this compound, it is plausible that N-H···Cl or N-H···Br interactions contribute to the crystal lattice.

Furthermore, π-π stacking interactions between the planar indole rings of adjacent molecules are expected to be a significant stabilizing force in the crystal packing. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could also be present. Specifically, a Br···N, Br···Cl, or Cl···N interaction between molecules could further stabilize the crystal structure. The crystal packing of related compounds like 6-bromoisatin (B21408) and 6-chloroisatin (B1630522) derivatives involves Br···O and C-H···O interactions, respectively, demonstrating the importance of both halogen and hydrogen bonds in defining the supramolecular architecture. iucr.org

Without access to the specific crystallographic data from the CSD entry (XOPJEW), a definitive description and visualization of the crystal packing, including the symmetry operations and the precise geometry of these intermolecular contacts, remains speculative.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the properties of molecules. For 6-bromo-3-chloro-1H-indole, DFT calculations offer insights into its fundamental characteristics. While specific, direct computational studies on this compound are not extensively detailed in currently available public literature, the principles of DFT allow for a theoretical understanding based on studies of similarly substituted indole (B1671886) derivatives. Such studies typically utilize functionals like B3LYP to explore molecular properties.

Geometry Optimization and Molecular Conformation Studies

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.37 - 1.38 Å |

| C-Br bond length | ~1.90 Å |

| C-Cl bond length | ~1.74 Å |

| C-C-C bond angle | ~120° |

| C-N-C bond angle | ~108° |

Electronic Structure Analysis

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. This involves analyzing the distribution and energies of its electrons, particularly those in the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

In substituted indoles, the HOMO is typically distributed over the π-system of the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack. The presence of electron-withdrawing halogen substituents, like bromine and chlorine, is expected to influence the energy levels of these frontier orbitals.

Energy Gap Determination and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and less stable.

The halogen substituents on the this compound molecule are expected to lower the energies of both the HOMO and LUMO, and the magnitude of this effect would determine the resulting energy gap. This gap is a key factor in predicting how the molecule will participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and potentially near the halogen atoms due to their lone pairs of electrons. Regions of positive potential would be expected around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.

Global Chemical Reactivity Descriptors

Table 1: Illustrative Global Chemical Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Significance | Hypothetical Value (eV) |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity | Data not available |

| Electrophilicity Index (ω) | ω = (I + A)2 / (8η) | Propensity to accept electrons | Data not available |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

TD-DFT is a powerful method for studying the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. This analysis predicts the wavelengths of maximum absorption (λmax), the oscillator strengths of these transitions, and the molecular orbitals involved. For this compound, this would reveal how its specific halogenation pattern affects its electronic spectrum. However, published TD-DFT studies focusing on this compound could not be located.

Topological Studies of Electron Density

Topological analyses, such as the Electron Localization Function (ELF), Localization-Opposed Locator (LOL), and Reduced Density Gradient (RDG), provide detailed maps of electron density within a molecule. These studies visualize chemical bonds, lone pairs, and non-covalent interactions, offering a deeper understanding of molecular structure and bonding. A topological study of this compound would elucidate the nature of the C-Br and C-Cl bonds and any intramolecular interactions, but such specific analyses have not been published.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various types of spectra, providing a powerful tool for structural elucidation and comparison with experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. Predicting the ¹H and ¹³C NMR spectra for this compound would aid in the assignment of experimental signals to specific atoms in the molecule. No such theoretical data has been reported.

Table 2: Illustrative Calculated NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | Data not available | - |

| C2 | Data not available | Data not available |

| C3 | - | Data not available |

| C4-H | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| C6 | - | Data not available |

| C7-H | Data not available | Data not available |

| C3a | - | Data not available |

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. A theoretical vibrational analysis of this compound would help assign specific molecular vibrations (e.g., C-H stretch, N-H bend, C-Br stretch) to experimental spectral bands. This information is currently unavailable.

As mentioned in the TD-DFT section, these calculations simulate the UV-Vis absorption spectrum. This provides data on the electronic transitions, including their energy and intensity, which are fundamental to understanding the molecule's photochemistry. A predicted spectrum for this compound would be valuable but remains to be computationally determined and published.

Solvation Models and Environmental Effects on Electronic Properties

The local environment, particularly the solvent, can significantly influence the electronic properties of a molecule like this compound. Computational solvation models are essential tools to theoretically predict and understand these effects, which manifest as changes in absorption and fluorescence spectra, a phenomenon known as solvatochromism.

Solvation models are broadly categorized into implicit and explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the general effects of solvent polarity. Explicit models, on the other hand, involve the individual representation of solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding.

For indole and its derivatives, studies have shown that their electronic spectra are highly sensitive to the solvent environment. researchgate.net A significant increase in the dipole moment upon electronic excitation is a common observation for many indole derivatives. researchgate.netnih.gov This change in dipole moment leads to a more pronounced interaction with polar solvents in the excited state compared to the ground state, typically resulting in a red shift (bathochromic shift) in the fluorescence spectrum.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can be used to predict the electronic transitions of this compound in various solvents. By incorporating solvation models, it is possible to calculate the shift in the absorption and emission wavelengths as a function of solvent polarity.

Table 1: Predicted Solvatochromic Shifts in the Absorption Maximum (λmax) of a Generic Halogenated Indole in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (Δλ) from Gas Phase (nm) |

| Gas Phase | 1 | 285 | 0 |

| n-Hexane | 1.88 | 287 | +2 |

| Dichloromethane | 8.93 | 292 | +7 |

| Ethanol | 24.55 | 295 | +10 |

| Acetonitrile (B52724) | 37.5 | 298 | +13 |

| Water | 80.1 | 302 | +17 |

Note: This table presents hypothetical data to illustrate the expected trend for a halogenated indole like this compound based on general principles of solvatochromism.

The substituents on the indole ring, in this case, a bromine at the 6-position and a chlorine at the 3-position, will modulate the electronic distribution and the magnitude of the solvatochromic shifts. The electron-withdrawing nature of the halogen atoms can influence the ground and excited state dipole moments, thereby affecting the extent of interaction with polar solvents.

Theoretical Studies on Reaction Mechanisms and Pathways

DFT calculations are commonly employed to map the potential energy surface of a reaction. This allows for the determination of the activation energies of different possible pathways, thereby predicting the most likely reaction mechanism. For halogenated heterocycles, common reactions include nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions.

For instance, in a nucleophilic aromatic substitution reaction, a nucleophile can attack the indole ring, leading to the displacement of one of the halogen atoms. Theoretical calculations can help determine whether the attack is more favorable at the 3-position (displacing chlorine) or the 6-position (displacing bromine). This is achieved by calculating the energies of the corresponding Meisenheimer-like intermediates and the associated transition states.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Substitution at C3 (Cl displacement) | Methoxide | 25.8 |

| Substitution at C6 (Br displacement) | Methoxide | 29.2 |

| Substitution at C3 (Cl displacement) | Thiophenoxide | 22.5 |

| Substitution at C6 (Br displacement) | Thiophenoxide | 26.1 |

Note: This table contains hypothetical data to illustrate how computational chemistry can be used to predict the regioselectivity of a reaction.

The results in the hypothetical table suggest that nucleophilic attack is kinetically more favorable at the C3 position, leading to the displacement of the chlorine atom. This is often rationalized by the electronic effects of the indole nitrogen and the relative stability of the reaction intermediates.

The bond dissociation energy (BDE) is a fundamental thermochemical property that quantifies the strength of a chemical bond. It is defined as the enthalpy change required to homolytically cleave a bond in the gas phase. For this compound, the BDEs of the C-Br and C-Cl bonds are crucial for understanding its thermal stability and its reactivity in radical reactions or in processes where bond cleavage is the rate-determining step, such as certain cross-coupling reactions.

Computational methods, particularly high-level ab initio calculations or DFT with appropriate functionals, can provide reliable estimates of BDEs. The BDE of a C-X bond (where X is a halogen) in a heteroaromatic system is influenced by factors such as the nature of the halogen, the hybridization of the carbon atom, and the electronic effects of the heterocyclic ring and other substituents.

Generally, for carbon-halogen bonds, the bond strength decreases down the group in the periodic table. Thus, the C-F bond is the strongest, followed by C-Cl, C-Br, and C-I. This trend is primarily due to the decreasing effectiveness of orbital overlap between the carbon and the larger, more diffuse halogen orbitals.

Table 3: Representative Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds (kcal/mol)

| Bond | Average BDE (kcal/mol) |

| C-F | ~110 |

| C-Cl | ~84 |

| C-Br | ~72 |

| C-I | ~57 |

Source: Generic bond energy values from chemistry literature. libretexts.orgdoubtnut.com

For this compound, it is expected that the C-Cl bond will be stronger than the C-Br bond. Theoretical calculations can provide more precise values for this specific molecule, taking into account the electronic environment of the indole ring. These calculations would involve optimizing the geometry of the intact molecule and the resulting radicals after bond cleavage and then computing the energy difference.

Table 4: Hypothetical Calculated Bond Dissociation Energies for this compound

| Bond | Position | Calculated BDE (kcal/mol) |

| C-Cl | 3 | 85.3 |

| C-Br | 6 | 73.1 |

Note: This table presents hypothetical data based on expected chemical principles and the general trend of C-X bond strengths.

These calculated BDEs can be invaluable in predicting the regioselectivity of reactions where the initial step is the cleavage of a carbon-halogen bond. For example, in a palladium-catalyzed cross-coupling reaction, the oxidative addition step often involves the cleavage of the weaker C-X bond, suggesting that reactions at the 6-position (C-Br) would be favored over the 3-position (C-Cl).

Applications of 6 Bromo 3 Chloro 1h Indole in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of two different halogen atoms on the indole (B1671886) ring of 6-bromo-3-chloro-1H-indole provides multiple reaction handles for chemists to elaborate the molecule. This dihalogenated indole serves as a key intermediate for creating more complex and functionally diverse molecules. biosynth.coma2bchem.com The differential reactivity of the C-Br and C-Cl bonds, along with the reactivity of the N-H bond and the C2 position of the indole nucleus, allows for a stepwise and controlled introduction of various substituents.

This versatility is demonstrated in its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. smolecule.com These reactions enable the formation of carbon-carbon bonds, linking the indole core to other aromatic or aliphatic fragments. For instance, the bromine atom at the C6 position can be selectively coupled with a boronic acid, leaving the chlorine at C3 intact for subsequent transformations. latrobe.edu.au This stepwise functionalization is crucial for the convergent synthesis of complex target molecules.

Furthermore, the N-H bond of the indole can be alkylated or acylated, providing another point of diversification. imist.manih.gov The combination of N-functionalization and selective cross-coupling reactions at the halogenated positions allows for the generation of a vast library of substituted indole derivatives from a single, readily accessible starting material.

Precursor for Diverse Polyfunctionalized Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of polyfunctionalized heterocyclic systems. The inherent reactivity of the indole core, augmented by the halogen substituents, facilitates its transformation into more complex fused or linked heterocyclic structures. Indole derivatives are known to be key components in a variety of biologically active compounds, and the ability to further functionalize the this compound scaffold opens avenues to novel therapeutic agents. rsc.orgresearchgate.net

One common strategy involves the modification of the indole core through reactions at the C3 position. The chlorine atom at this position can be displaced by various nucleophiles or can participate in coupling reactions to introduce new functional groups. evitachem.com Subsequently, these newly introduced groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, the introduction of a suitable side chain at C3 can be followed by a cyclization reaction to construct a new ring fused to the indole core, leading to the formation of carboline or other polycyclic indole alkaloids.

Moreover, multicomponent reactions involving indole derivatives provide an efficient means to generate molecular complexity in a single step. nih.gov this compound can be employed in such reactions, where the indole nucleus acts as one of the components, leading to the formation of highly functionalized and structurally diverse heterocyclic products.

Integration into Novel Scaffold Architectures

The unique structural and electronic properties of this compound make it an attractive component for integration into novel scaffold architectures. In medicinal chemistry and materials science, the development of new molecular scaffolds is essential for discovering compounds with improved or novel properties. The rigid, planar structure of the indole ring, combined with the specific substitution pattern of this compound, can be exploited to create molecules with defined three-dimensional shapes and functionalities. biosynth.com

This compound can be incorporated as a central core or as a peripheral building block in the design of new molecular frameworks. For example, it can be used to synthesize molecules with multiple indole units linked together, or it can be attached to other heterocyclic or carbocyclic systems to create hybrid scaffolds. The bromine and chlorine atoms provide convenient handles for such linkages through various coupling chemistries. mdpi.com

The resulting novel scaffolds can be screened for a wide range of biological activities or evaluated for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials. The ability to fine-tune the electronic properties of the indole ring through the introduction of different substituents at the halogenated positions is particularly valuable in these applications.

Utility in the Total Synthesis of Indole-Containing Natural Products and Analogues

Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The total synthesis of these complex molecules is a significant challenge in organic chemistry and often requires the use of versatile and highly functionalized building blocks. This compound and its derivatives have proven to be valuable intermediates in the synthesis of several indole-containing natural products and their analogues. nih.govsemanticscholar.org

The halogen atoms on the indole ring can serve as latent functionalities, which can be carried through several synthetic steps and then converted to the desired functional groups at a later stage of the synthesis. This strategy allows for the efficient construction of the carbon skeleton of the natural product without interference from reactive functional groups.

For example, a bromo-substituted indole can be a key starting material for the synthesis of marine alkaloids like the nortopsentins, which contain multiple indole units. nih.gov The bromine atom can be used to form a key bond in the molecule through a cross-coupling reaction. Similarly, the synthesis of other complex indole alkaloids can benefit from the use of halogenated indole precursors, which allow for the selective introduction of substituents and the construction of intricate ring systems. rsc.org

The table below provides examples of reaction types where halogenated indoles are utilized in the synthesis of complex molecules.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki Coupling | (3-chlorophenyl)boronic acid, Toluene (B28343):Ethanol (1:1), aq. Na2CO3 | 6-Aryl-1H-indole | latrobe.edu.au |

| N-Alkylation | Bromoalkanes, DMF, K2CO3, BTBA | N-Alkyl-indole | imist.ma |

| Van Leusen Three-Component Reaction | Aldehyde, K2CO3, p-toluenesulfonylmethyl isocyanide, DMF | 3-Substituted-1H-imidazol-5-yl-1H-indoles | nih.gov |

| Imide Formation | 3-Fluorobenzoyl chloride, pyridine | Indole-2-carboxamide derivative | rsc.org |

Development of New Reaction Methodologies Utilizing Halogenated Indole Substrates

The unique reactivity of halogenated indoles, such as this compound, has spurred the development of new reaction methodologies in organic synthesis. The presence of multiple, differentially reactive sites on the molecule makes it an excellent platform for exploring and developing novel synthetic transformations. acs.org

Chemists have focused on developing methods for the selective functionalization of halogenated indoles, taking advantage of the different reactivities of the C-Br, C-Cl, and C-H bonds. For example, new catalytic systems have been developed for the selective cross-coupling of the C-Br bond in the presence of a C-Cl bond, or for the direct C-H functionalization of the indole ring.

Furthermore, the electronic effects of the halogen substituents can be exploited to control the regioselectivity of reactions on the indole nucleus. The development of these new methodologies not only expands the synthetic chemist's toolbox but also provides more efficient and versatile routes to a wide range of functionalized indole derivatives with potential applications in various fields.

The following table summarizes some of the transformations involving halogenated indoles.

| Starting Material | Reaction | Reagents | Resulting Functional Group/Scaffold | Reference |

| 6-Bromo-1H-indole | Suzuki Coupling | (3-chlorophenyl)boronic acid | 6-(3-chlorophenyl)-1H-indole | latrobe.edu.au |

| 6-Bromo-1H-indole-3-carbaldehyde | Van Leusen Reaction | 4-Iodobenzylamine, K2CO3, TosMIC | 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-6-bromo-1H-indole | nih.gov |

| 5-Chloro-1H-indole-2,3-dione | N-Alkylation | Bromoalkanes, K2CO3, BTBA, DMF | N-Alkyl-5-chloroindoline-2,3-dione | imist.ma |

| 6-Bromoindole (B116670) | Methylene (B1212753) Bridge Formation & Hydrolysis | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, NaOH | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | nih.gov |

Natural Occurrence and Ecological Significance of 6 Bromo 3 Chloro 1h Indole

Isolation from Marine Invertebrates (e.g., Ptychodera flava laysanica)

6-bromo-3-chloro-1H-indole has been successfully isolated and identified from multiple marine invertebrate species, highlighting its distribution across different phyla.

Acorn Worms (Ptychodera flava laysanica)

The marine acorn worm, Ptychodera flava laysanica, a species of hemichordate, is a well-documented source of various halogenated indoles. rsc.orgresearchgate.net Research has shown that this organism produces a range of simple bromo- and chloro-indole derivatives, including this compound. scielo.org.zanih.govtargetmol.com These compounds are responsible for the characteristic iodoform-like odor of many acorn worms. core.ac.uk The isolation of this compound from P. flava has been a key finding in the study of marine natural products. scielo.org.zatargetmol.com

Marine Ascidians (Distaplia skoogi)

Beyond hemichordates, this compound has also been isolated from the marine ascidian (sea squirt) Distaplia skoogi, collected from Algoa Bay, South Africa. scielo.org.zaresearchgate.net In a study focused on the chemical constituents of this tunicate, researchers used standard spectroscopic techniques to elucidate the structure of the isolated compound. scielo.org.za The lyophilized ascidian was subjected to a sequential extraction process, followed by partitioning and purification using high-performance liquid chromatography (HPLC) to yield pure this compound alongside other related compounds like 3,6-dibromoindole and 6-bromo-2-oxindole. scielo.org.za The discovery of this compound in both an ascidian and an acorn worm, which belong to different phyla, suggests the possibility of a common origin, such as symbiotic marine microbes. scielo.org.za

The table below summarizes the key details of the isolation of this compound from these marine sources.

| Attribute | Details | Source Organism(s) |

| Compound Name | This compound | Ptychodera flava laysanica, Distaplia skoogi scielo.org.zanih.govtargetmol.com |

| Isolation Method | Sequential extraction (methanol, dichloromethane), liquid-liquid partitioning (ethyl acetate (B1210297)/water), and normal phase HPLC. scielo.org.za | Distaplia skoogi scielo.org.za |

| Structural Elucidation | HRESIMS, IR spectroscopy, 13C NMR, DEPT 135, gHMBC, HSQC, and COSY NMR experiments. scielo.org.za | Distaplia skoogi scielo.org.za |

| Co-isolated Compounds | 3,6-dibromoindole, 6-bromo-2-oxindole. scielo.org.za | Distaplia skoogi scielo.org.za |